

solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No.: B1307486

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** and Related Isoxazole Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not readily available. This document, therefore, provides a broader overview of the expected solubility characteristics of isoxazole derivatives based on their general chemical properties. Furthermore, it outlines a detailed, standardized experimental protocol for determining the solubility of a compound like **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this and similar compounds in a laboratory setting.

Introduction to Isoxazole Derivatives and Their Solubility

Isoxazole derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[\[1\]](#)[\[2\]](#)[\[3\]](#) Their biological activity is often contingent on their physicochemical properties, with solubility being a critical parameter influencing bioavailability and formulation. The isoxazole ring, containing both a nitrogen and an oxygen atom, imparts a degree of polarity to these molecules.[\[1\]](#) Consequently, isoxazole derivatives generally exhibit higher solubility in polar solvents.[\[1\]](#) However, the overall solubility of a specific derivative, such as **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate**, is significantly influenced by the nature of its substituents. The ethyl and methyl groups on the isoxazole ring, along with the ethyl carboxylate group, contribute to the molecule's lipophilicity, suggesting a complex solubility profile across a range of organic solvents.

Physicochemical Properties of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

While specific solubility data is sparse, the known physicochemical properties of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** can provide insights into its likely behavior in organic solvents.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ NO ₃	[4]
Molecular Weight	183.207 g/mol	[4]
Boiling Point	71-72 °C (at 0.5 mmHg)	[4]
Density	1.07 g/mL	[4]
Refractive Index	1.4630	[4]

These properties are characteristic of a moderately polar organic compound. The presence of both polar (ester, isoxazole ring) and non-polar (ethyl, methyl groups) functionalities suggests that its solubility will be dependent on the specific solvent's polarity and hydrogen bonding capacity. For a related compound, Ethyl 5-methylisoxazole-4-carboxylate, solubility has been noted in chloroform and methanol, indicating that **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** is also likely soluble in these solvents.[\[5\]](#)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

- **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** (high purity)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, hexane, toluene) of analytical grade
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

3.2. Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** to a series of vials, each containing a known volume of a different organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of known concentrations of **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate**.
- Data Analysis:
 - Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for **Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate** in organic solvents is not currently published, its physicochemical properties suggest a varied solubility profile. The provided experimental protocol offers a robust framework for researchers to determine these values empirically. Understanding the solubility of this and other isoxazole derivatives is paramount for their successful application in drug development and other scientific endeavors. The methodologies outlined in this guide are intended to facilitate this critical area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307486#solubility-of-ethyl-3-ethyl-5-methylisoxazole-4-carboxylate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com